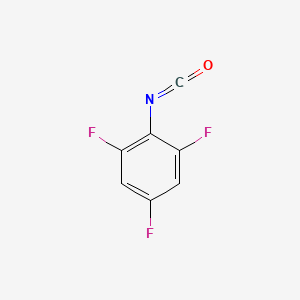
2,4,6-Trifluorophenyl isocyanate
Übersicht
Beschreibung
2,4,6-Trifluorophenyl isocyanate is a chemical compound with the empirical formula C7H2F3NO and a molecular weight of 173.09 . It is used in scientific research and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorophenyl isocyanate consists of a phenyl ring with three fluorine atoms and an isocyanate group . The SMILES string representation isFc1cc(F)c(N=C=O)c(F)c1 . Physical And Chemical Properties Analysis
2,4,6-Trifluorophenyl isocyanate has a refractive index of 1.4780 and a density of 1.429 g/mL at 25 °C . It is also noted to hydrolyze in water .Wissenschaftliche Forschungsanwendungen
Carboboration Reactions:
- Isocyanates, including 2,4,6-Trifluorophenyl isocyanate, can undergo carboboration reactions with tris(pentafluorophenyl)borane, leading to the formation of six-membered heterocyclic compounds. These compounds have potential applications in the synthesis of various organic molecules and materials (Mehta & Goicoechea, 2019).
Synthesis of Triarylpyridine Derivatives:
- 2,4,6-Trifluorophenyl isocyanate-related compounds are used in the synthesis of 2,4,6-triarylpyridines, which have a broad spectrum of biological and pharmaceutical properties. These derivatives are significant in areas such as anticancer research and supramolecular chemistry (Maleki, 2015).
Formation of Heterocycles:
- The reactivity of isocyanates, including those similar to 2,4,6-Trifluorophenyl isocyanate, with triazine rings has been explored. This research contributes to the development of novel heterocycles, potentially useful in various chemical syntheses and material applications (Duynstee, 2010).
Nanoporous Polyurea Formation:
- Is
Hydroboration Catalyst:
- Tris(2,4,6-trifluorophenyl)borane, related to 2,4,6-Trifluorophenyl isocyanate, has been identified as an efficient catalyst for hydroboration of unsaturated reagents. This discovery has significant implications in organic synthesis and catalysis (Lawson, Wilkins, & Melen, 2017).
Occupational Exposure Monitoring:
- Research on isocyanates including compounds similar to 2,4,6-Trifluorophenyl isocyanate has been conducted to monitor occupational exposure in the polyurethane manufacturing industry. This is crucial for understanding and mitigating health risks associated with isocyanate exposure (Brzeźnicki & Bonczarowska, 2015).
Environmental Remediation:
- Research on compounds like 2,4,6-Trifluorophenyl isocyanate has been conducted for the adsorption of pollutants such as trichlorophenol, which is significant for environmental remediation and water treatment technologies (Tümsek et al., 2015).
Cycloaddition Catalysis:
- Tetraarylstibonium cations, which can react with isocyanates, have been evaluated for catalyzing cycloaddition reactions. This research is important for developing new catalysts in organic synthesis (Yang et al., 2018).
Safety And Hazards
2,4,6-Trifluorophenyl isocyanate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
1,3,5-trifluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSGSHLSDFOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382524 | |
| Record name | 2,4,6-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenyl isocyanate | |
CAS RN |
50528-80-8 | |
| Record name | 1,3,5-Trifluoro-2-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trifluoro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



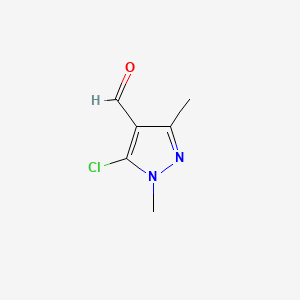
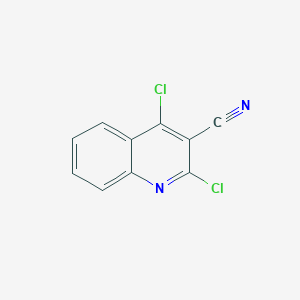
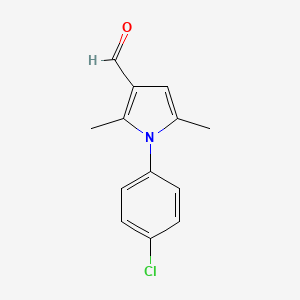
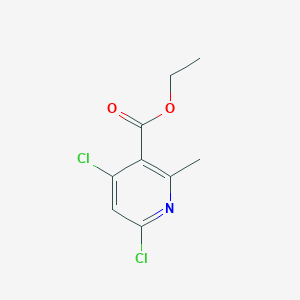
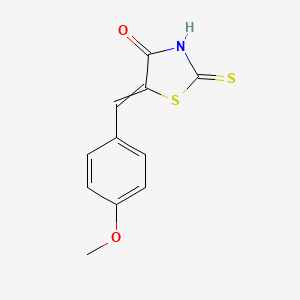
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

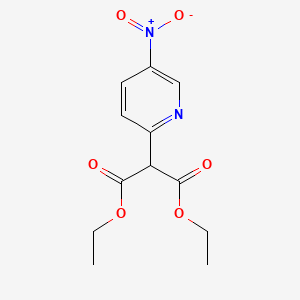
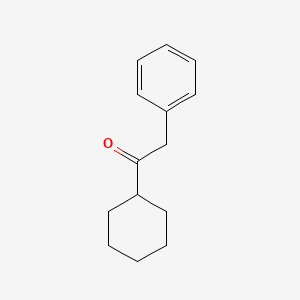
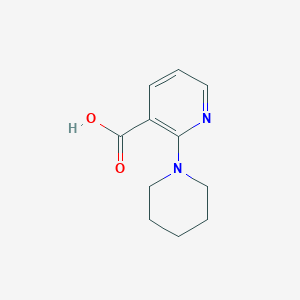
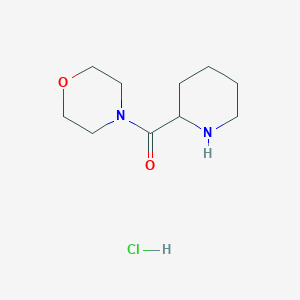
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)
